molecular formula C9H10ClNO2 B1378675 Ethyl 2-(3-chloropyridin-4-yl)acetate CAS No. 1236306-08-3

Ethyl 2-(3-chloropyridin-4-yl)acetate

Cat. No.: B1378675
CAS No.: 1236306-08-3
M. Wt: 199.63 g/mol
InChI Key: PKHJNDLCWFYFHP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-4-yl)acetate ( 1236306-08-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 9 H 10 ClNO 2 and a molecular weight of 199.63 g/mol, features a chlorinated pyridine ring and an ethyl acetate functional group, making it a versatile building block for the development of more complex molecules . Its specific structure, represented by the SMILES string CCOC(=O)CC1=C(C=NC=C1)Cl, is particularly useful for constructing compounds targeting neurological and psychiatric disorders, serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs) . Researchers utilize this ester in studying structure-activity relationships (SAR) to design and optimize novel drugs with improved efficacy and pharmacological profiles . Please handle with care; this product is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHJNDLCWFYFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303022
Record name Ethyl 3-chloro-4-pyridineacetate
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236306-08-3
Record name Ethyl 3-chloro-4-pyridineacetate
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Record name Ethyl 3-chloro-4-pyridineacetate
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Record name ethyl 2-(3-chloropyridin-4-yl)acetate
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Preparation Methods

Direct Functionalization of 3-Chloropyridine Derivatives

One prevalent method involves the initial synthesis of chloropyridine intermediates, followed by nucleophilic substitution or coupling reactions to introduce the acetyl moiety. For example, a typical route begins with 3-chloropyridine, which undergoes selective substitution at the 4-position, often via electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr), facilitated by activating groups or reaction conditions.

Research Findings:

  • In a study published in the Journal of Chemical Pharmaceutical Bulletin, 2021, a multi-step synthesis was employed starting from commercially available acetophenone, which was converted into a key intermediate through a series of reactions including thiourea addition, acylation, and functionalization steps. The intermediate was then coupled with pyridine derivatives to yield the target ester.

Another common approach involves condensation reactions between substituted pyridin-2-amines and aldehydes, followed by esterification. This method allows for the introduction of the pyridinyl group at specific positions, often under mild conditions.

Research Findings:

  • A method described in RSC Medicinal Chemistry involved reacting substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol, with subsequent steps to introduce the ester functionality. This approach is advantageous for regioselective synthesis, especially when aiming for specific substitution patterns.

Coupling Reactions Using Palladium Catalysts

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig couplings, are extensively used to attach the pyridinyl moiety to the ester precursor.

Research Findings:

  • In a 2020 study, the Buchwald–Hartwig reaction was employed to couple piperazine derivatives with pyridine cores, which could be adapted to synthesize Ethyl 2-(3-chloropyridin-4-yl)acetate by selecting appropriate coupling partners and conditions.

Esterification of Carboxylic Acid Precursors

The final step often involves esterification of the corresponding carboxylic acid, which can be achieved via reaction with ethanol in the presence of catalysts like sulfuric acid or using carbodiimide coupling agents.

Research Findings:

  • Microwave-assisted esterification using acetic anhydride and ethanol under controlled conditions has been reported to significantly improve yields and reduce reaction times, as demonstrated in recent synthesis studies.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Catalysts/Reagents Advantages References
Direct Functionalization 3-Chloropyridine SNAr, electrophilic substitution Base, heat Straightforward, regioselective
Condensation of Pyridin-2-amine Pyridin-2-amine, aldehyde Condensation, esterification Methanol, acid Mild conditions, regioselectivity
Palladium-Catalyzed Coupling Pyridine derivatives, halides Suzuki, Buchwald–Hartwig Pd catalysts, phosphines High selectivity, functional group tolerance
Esterification Carboxylic acids Acid catalysis, carbodiimide coupling Sulfuric acid, EDCI Efficient, scalable

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Precursor for Biologically Active Compounds : Ethyl 2-(3-chloropyridin-4-yl)acetate serves as a vital building block in synthesizing various pharmaceuticals. Its derivatives have shown promise in enhancing cognitive functions and treating infections due to their antimicrobial properties .
  • Potential Antimicrobial Activity : Studies indicate that derivatives exhibit moderate activity against pathogens like Chlamydia trachomatis, suggesting their utility in developing new antibiotics.

2. Material Science

  • Optical Properties : The compound has been investigated for its unique optical characteristics, which may be leveraged in developing advanced materials with specific functionalities.

3. Biological Research

  • Interaction with Biological Targets : Research has shown that this compound interacts with cytochrome P450 enzymes, indicating its relevance in drug metabolism and potential drug-drug interactions .
  • Cognitive Enhancement Studies : Certain derivatives have been linked to improved learning and memory capabilities in animal models, highlighting their potential in cognitive therapies.

Case Studies and Research Findings

1. Antichlamydial Activity Study

  • A study demonstrated that this compound derivatives significantly reduced chlamydial inclusion sizes in treated cells compared to controls. This suggests a disruption of the pathogen's lifecycle, supporting its potential as an antichlamydial agent.

2. In Vivo Studies

  • Animal models treated with this compound showed promising results in reducing infection rates without observable side effects, indicating its potential for clinical applications.

3. Mechanistic Insights

  • Further investigations revealed that the compound might interfere with proteolytic pathways critical for bacterial survival, aligning with findings from related compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(3-chloropyridin-4-yl)acetate belongs to a class of heterocyclic esters with pyridine or related aromatic cores. Below is a detailed comparison with structurally and functionally related compounds:

Pyridine-Based Ethyl Acetates

  • Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8) Structure: Combines a pyridine ring (chlorine at position 6) with a triazole moiety. Applications: Used in pesticide formulations due to its heterocyclic diversity.
  • (E)-Methyl 3-(4-Chloropyridin-3-yl)acrylate

    • Structure : Features an acrylate ester and chlorine at pyridine position 4.
    • Key Differences : The methyl ester and conjugated double bond increase electrophilicity, influencing reactivity in Michael addition reactions .
  • Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0) Structure: Includes an amino group on the acetate chain, forming a hydrochloride salt. Key Differences: The amino group enhances solubility in polar solvents, while the salt form improves stability for pharmaceutical use .

Pyrimidine and Imidazole Derivatives

  • Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate Structure: Pyrimidine core with a thioether-linked acetate. This compound demonstrated antiproliferative activity in cancer cell lines .
  • Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate

    • Structure : Imidazole ring with phenyl substituents.
    • Key Differences : The five-membered imidazole ring (with two nitrogen atoms) offers distinct electronic properties, favoring interactions in enzyme inhibition (e.g., cyclooxygenase) .

Piperidine and Thiophene Analogues

  • Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride

    • Structure : Piperidine ring substituted with an ethyl acetate group.
    • Key Differences : The saturated six-membered ring reduces aromaticity, increasing flexibility for binding in neurological targets (e.g., GABA receptors) .
  • 3-Cyano-6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)pyridin-2-yl 2-Chloroacetate Structure: Pyridine fused with thiophene and naphthalene groups. Key Differences: Extended conjugation and bulky substituents enhance UV absorption, making it suitable for optoelectronic materials .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Pyridine Cl (position 3), ethyl acetate 199.63 Intermediate for drug synthesis
Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Pyridine + Triazole Cl (position 6), triazole 282.73 Pesticide formulations
Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride Pyridine Cl (position 3), amino acetate 251.12 (HCl salt) Enhanced solubility for pharmaceuticals
Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate Pyrimidine Cl (phenyl), thioacetate 336.84 Antiproliferative activity
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride Piperidine Ethyl acetate, HCl salt 207.69 (HCl salt) Neurological drug development

Physicochemical Properties

  • Collision Cross-Section (CCS) : this compound exhibits a CCS of 139.2 Ų ([M+H]⁺), lower than bulkier analogs like triazole derivatives, indicating a more compact structure .
  • Solubility: The hydrochloride salt of the amino-substituted analog shows higher aqueous solubility compared to the non-ionic parent compound .

Biological Activity

Ethyl 2-(3-chloropyridin-4-yl)acetate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClN₁O₂
  • Molecular Weight : 199.63 g/mol
  • Structure : Contains a chlorinated pyridine ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interactions : The compound acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to potential drug-drug interactions.
  • Receptor Binding : It has been shown to modulate receptor activities, particularly in the context of cognitive enhancement. This suggests that it may influence neurotransmitter systems related to learning and memory.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Cognitive Enhancement : Studies have demonstrated that derivatives of this compound can enhance learning and memory in animal models, suggesting applications in cognitive therapies.
  • Antimicrobial Properties : Some derivatives have shown selective activity against bacterial pathogens, indicating potential use in developing new antimicrobial agents .
  • Antichlamydial Activity : Research has indicated that certain structural modifications can enhance the compound's effectiveness against Chlamydia species .

Cognitive Enhancement

In a study involving rodents, this compound derivatives were administered to evaluate their effects on learning and memory. The results indicated a significant improvement in performance on memory tasks compared to control groups, suggesting potential for therapeutic use in cognitive disorders.

Antimicrobial Activity

A series of derivatives based on this compound were tested against various bacterial strains. The findings revealed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 64 μg/mL, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameCAS NumberKey Features
Ethyl 2-(6-chloropyridin-2-yl)acetate174666-22-9Similar structure with different chlorination
Methyl 2-(6-chloropyridin-2-yl)acetate161807-18-7Variation in alkyl group affecting reactivity
Ethyl 2-(3-bromopyridin-4-yl)acetate174666-22-XBromine substitution influencing biological activity

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-chloropyridin-4-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions. For example, describes a reflux-based procedure using ethanol, sodium acetate, and chloroacetamide derivatives. To optimize yield:

  • Use anhydrous conditions to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (e.g., ethanol-dioxane mixtures) to remove byproducts .
  • Control stoichiometry (1:1 molar ratio of reactants) and temperature (reflux at ~78°C for ethanol).

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for pyridine ring protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • GC-MS : Identify molecular ion peaks (e.g., m/z ≈ 229 for [M+^+]) and fragment patterns (e.g., loss of –OEt group) as in .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment () .

Q. What solvent systems are effective for purification and crystallization?

Methodological Answer:

  • Recrystallization : Ethanol-dioxane (1:2) mixtures yield high-purity crystals () .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (30–50% gradient) for polar impurities.
  • Storage : Keep at –20°C in sealed containers to prevent ester hydrolysis () .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX software () for refinement. Key parameters:
    • Space group determination (e.g., P212_1/c for monoclinic systems).
    • Hydrogen bonding analysis (e.g., C–H···O interactions) as in pyridine derivatives () .
  • CSD Survey : Compare bond lengths/angles with similar structures (e.g., pyridinium salts in ) to validate geometry .

Q. How do computational methods predict reactivity and supramolecular interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution at the chloropyridinyl group.
  • Molecular Docking : Screen bioactivity by docking into enzyme active sites (e.g., acetylcholinesterase) using PubChem 3D conformers () .
  • Intermolecular Interaction Analysis : Use CrystalExplorer to map Hirshfeld surfaces for π-π stacking or halogen bonding () .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests a planar conformation but X-ray shows puckering:
    • Verify crystallographic thermal parameters (B factors) for disorder.
    • Re-examine NMR coupling constants (e.g., 3JHH^3J_{HH}) for dynamic effects.
    • Perform variable-temperature NMR to detect conformational flexibility () .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Protection/Deprotection : Protect the ester group during pyridine functionalization (e.g., using tert-butyl groups).
  • Catalysis : Employ Pd-catalyzed cross-coupling for C–Cl bond activation () .
  • Scale-Up : Use flow chemistry for exothermic steps (e.g., nitration) to maintain control .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 2-(3-chloropyridin-4-yl)acetate
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Ethyl 2-(3-chloropyridin-4-yl)acetate

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